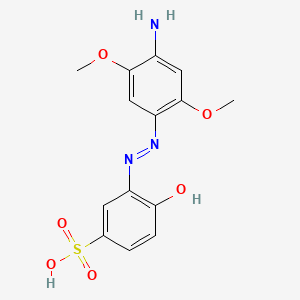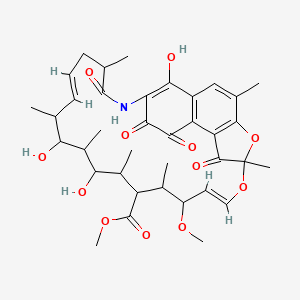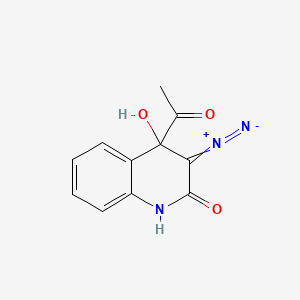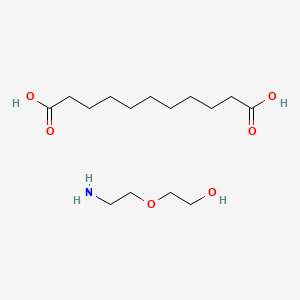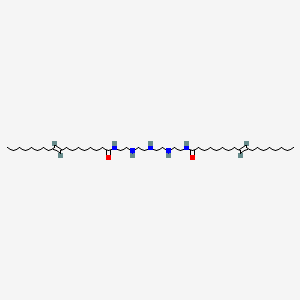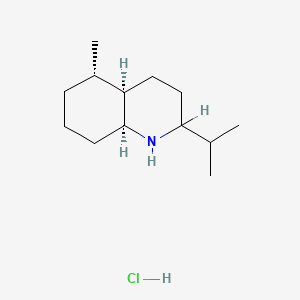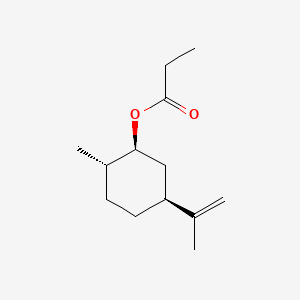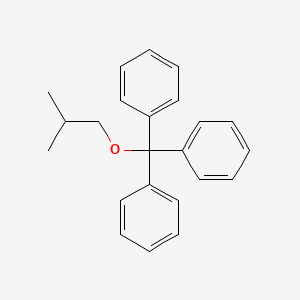
Isobutyl trityl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isobutyl trityl ether, with the chemical formula C23H24O, is an organic compound that belongs to the class of ethers. It is characterized by the presence of an isobutyl group attached to a trityl (triphenylmethyl) group via an ether linkage. The compound is known for its stability and is often used in organic synthesis and various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of isobutyl trityl ether typically involves the reaction of trityl chloride with isobutyl alcohol in the presence of a base. The reaction proceeds via the formation of a trityl cation, which then reacts with the isobutyl alcohol to form the ether linkage. Common bases used in this reaction include pyridine or triethylamine.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Isobutyl trityl ether can undergo various chemical reactions, including:
Oxidation: The ether linkage can be oxidized under strong oxidative conditions, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions are less common but can occur under specific conditions, leading to the cleavage of the ether bond.
Substitution: The trityl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are often employed.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted trityl ethers.
Aplicaciones Científicas De Investigación
Isobutyl trityl ether has a wide range of applications in scientific research, including:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis. It helps in the selective protection of functional groups during multi-step synthesis.
Biology: Employed in the synthesis of biologically active molecules where selective protection and deprotection of functional groups are crucial.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and polymers where specific functional group protection is required.
Mecanismo De Acción
The mechanism of action of isobutyl trityl ether primarily involves its role as a protecting group in organic synthesis. The trityl group provides steric hindrance, preventing unwanted reactions at the protected site. The ether linkage ensures stability under various reaction conditions, making it an ideal protecting group. The deprotection process typically involves acidic conditions, which cleave the ether bond, releasing the free functional group.
Comparación Con Compuestos Similares
Benzyl trityl ether: Similar in structure but with a benzyl group instead of an isobutyl group.
Methyl trityl ether: Contains a methyl group in place of the isobutyl group.
Ethyl trityl ether: Features an ethyl group instead of an isobutyl group.
Uniqueness: Isobutyl trityl ether is unique due to its specific steric and electronic properties imparted by the isobutyl group. This makes it particularly useful in reactions where selective protection and stability are required. Its larger steric bulk compared to methyl or ethyl trityl ethers provides enhanced protection for sensitive functional groups.
Propiedades
Número CAS |
42777-73-1 |
|---|---|
Fórmula molecular |
C23H24O |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
[2-methylpropoxy(diphenyl)methyl]benzene |
InChI |
InChI=1S/C23H24O/c1-19(2)18-24-23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,19H,18H2,1-2H3 |
Clave InChI |
WDBFLECQOLTAGM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




